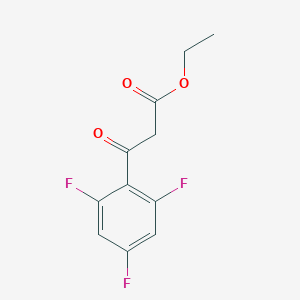

Ethyl 3-oxo-3-(2,4,6-trifluorophenyl)propanoate

Description

Properties

Molecular Formula |

C11H9F3O3 |

|---|---|

Molecular Weight |

246.18 g/mol |

IUPAC Name |

ethyl 3-oxo-3-(2,4,6-trifluorophenyl)propanoate |

InChI |

InChI=1S/C11H9F3O3/c1-2-17-10(16)5-9(15)11-7(13)3-6(12)4-8(11)14/h3-4H,2,5H2,1H3 |

InChI Key |

STBSCRJFDYWDNP-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC(=O)C1=C(C=C(C=C1F)F)F |

Origin of Product |

United States |

Preparation Methods

General Synthetic Route

The predominant and well-documented synthetic method for this compound involves a base-catalyzed condensation reaction between ethyl acetoacetate and 2,4,6-trifluorobenzaldehyde. This reaction typically proceeds under reflux conditions in the presence of a strong base such as sodium ethoxide (NaOEt) to facilitate the formation of the β-ketoester product.

Ethyl acetoacetate + 2,4,6-trifluorobenzaldehyde —(NaOEt, reflux)—> this compound

This condensation is a classic Claisen-type or Knoevenagel condensation, producing the β-ketoester through nucleophilic attack of the enolate ion derived from ethyl acetoacetate on the aldehyde carbonyl carbon, followed by dehydration and tautomerization steps.

Reaction Conditions and Optimization

- Base Catalyst: Sodium ethoxide is preferred for its strong basicity and solubility in ethanol, which is often the solvent.

- Temperature: Reflux temperature of ethanol (~78 °C) is standard to drive the reaction to completion.

- Reaction Time: Typically ranges from several hours up to overnight to maximize conversion.

- Purification: The crude product is purified by recrystallization or silica gel column chromatography to obtain high purity material.

Industrial synthesis may employ continuous flow reactors to enhance reaction control, improve yields, and facilitate scale-up, offering better heat and mass transfer compared to batch processes.

Alternative Synthetic Approaches

While the direct condensation method is most common, other synthetic strategies reported for related β-ketoesters include:

- Active Ester Method: Formation of an active ester intermediate (e.g., carbonyldiimidazole-activated acid) followed by reaction with malonate derivatives under controlled conditions.

- Catalytic α-Alkylation: Using catalysts such as transition metals or organocatalysts to alkylate β-ketoesters with haloaryl compounds under mild aqueous conditions.

However, these methods are less commonly applied specifically to the 2,4,6-trifluorophenyl derivative but provide useful alternatives for structural analogues.

Data Table: Typical Laboratory Preparation Parameters

| Parameter | Typical Value/Condition | Notes |

|---|---|---|

| Starting Materials | Ethyl acetoacetate, 2,4,6-trifluorobenzaldehyde | Molar ratio ~1:1 |

| Catalyst | Sodium ethoxide | 0.1–0.2 equivalents |

| Solvent | Ethanol | Reflux solvent |

| Temperature | ~78 °C (ethanol reflux) | Maintained throughout reaction |

| Reaction Time | 4–12 hours | Monitored by TLC or HPLC |

| Workup | Acid quench, extraction with ethyl acetate | Removal of base and isolation |

| Purification | Recrystallization or silica gel chromatography | To achieve >95% purity |

| Yield | Typically 70–90% | Dependent on reaction optimization |

Analytical Characterization

- Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR confirm the β-ketoester structure with characteristic signals for the ethyl ester group and aromatic protons. Carbonyl carbons resonate near 170–175 ppm in ^13C NMR.

- Mass Spectrometry (MS): Molecular ion peak at m/z 246 consistent with molecular weight.

- Infrared Spectroscopy (IR): Strong absorption bands for ester C=O (~1735 cm^-1) and ketone C=O (~1700 cm^-1).

- X-ray Crystallography: Used in research to verify molecular geometry and fluorine substitution pattern.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-oxo-3-(2,4,6-trifluorophenyl)propanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products Formed

Oxidation: Carboxylic acids

Reduction: Alcohol derivatives

Substitution: Various substituted trifluorophenyl derivatives

Scientific Research Applications

Medicinal Chemistry

Ethyl 3-oxo-3-(2,4,6-trifluorophenyl)propanoate serves as a crucial building block in the synthesis of pharmaceuticals. Its structural features allow it to interact effectively with biological targets.

- Anticancer Activity : Research indicates that derivatives of this compound exhibit significant anticancer properties. A study demonstrated that compounds similar to this compound showed growth inhibition in various cancer cell lines, suggesting potential therapeutic applications in oncology .

- Antimicrobial Properties : The compound has also been investigated for its antimicrobial activity against resistant strains of bacteria. For instance, it has shown effectiveness against multidrug-resistant Staphylococcus aureus.

Organic Synthesis

In organic chemistry, this compound is utilized as an intermediate for synthesizing more complex molecules. Its reactivity allows for various transformations:

- Oxidation and Reduction Reactions : The compound can undergo oxidation to yield carboxylic acids or reduction to produce alcohols. These reactions are fundamental in synthesizing other organic compounds.

- Electrophilic Aromatic Substitution : The trifluorophenyl group enhances the compound's reactivity in substitution reactions, making it valuable for creating diverse chemical entities.

Agrochemicals

The unique trifluoromethyl group in this compound enhances its biological activity against pests and pathogens. It serves as an intermediate in the development of pesticides and herbicides, contributing to agricultural chemistry by improving crop protection strategies.

Case Studies

Several case studies highlight the practical applications of this compound:

- Antimicrobial Resistance : A study emphasized the compound's effectiveness against resistant bacterial strains, showcasing its potential as a novel therapeutic agent.

- Cancer Treatment Exploration : Research demonstrated that this compound could be combined with traditional chemotherapeutics to enhance efficacy and reduce side effects in preclinical models .

Mechanism of Action

The mechanism of action of ethyl 3-oxo-3-(2,4,6-trifluorophenyl)propanoate involves its interaction with molecular targets, such as enzymes or receptors. The trifluorophenyl group enhances the compound’s binding affinity and specificity, allowing it to modulate the activity of its targets. The exact pathways and molecular interactions depend on the specific application and target .

Comparison with Similar Compounds

Ethyl 3-oxo-3-(2,4,5-trifluorophenyl)propanoate (CAS 98349-24-7)

- Molecular Formula : C₁₁H₉F₃O₃

- Key Differences : Fluorine atoms at the 2-, 4-, and 5-positions instead of 2,4,4.

- Applications : A key intermediate in Delafloxacin synthesis. The asymmetric fluorine substitution may reduce steric hindrance compared to the 2,4,6-isomer, facilitating nucleophilic reactions .

Ethyl 3-oxo-3-(2,4,5-trifluoro-3-methylphenyl)propanoate (CAS 112822-88-5)

- Molecular Formula : C₁₂H₁₀F₃O₃

- Key Differences : Additional methyl group at the 3-position of the phenyl ring.

- Safety data sheets highlight its use in specialized pharmaceutical syntheses .

Mono- and Difluorophenyl Analogs

Ethyl 3-(2-fluorophenyl)-3-oxopropanoate (MFCD00000321)

Ethyl 3-oxo-3-(3-(trifluoromethyl)phenyl)propanoate (CAS 1717-42-6)

- Molecular Formula : C₁₂H₉F₃O₃

- Key Differences : Trifluoromethyl (-CF₃) group at the 3-position.

- Applications : The -CF₃ group provides strong electron-withdrawing effects, enhancing stability in oxidation reactions. This compound is utilized in agrochemical and pharmaceutical research .

Non-Fluorinated and Cyclopropane-Containing Analogs

Ethyl 3-oxo-3-phenylpropanoate (CAS 94-02-0)

- Molecular Formula : C₁₁H₁₀O₃

- Key Differences: No fluorine substituents.

- Role: A benchmark compound for studying the electronic effects of fluorine substitution. Its non-fluorinated structure is less resistant to metabolic degradation .

Ethyl trans-3-oxo-3-(2-phenylcyclopropyl)propanoate (CAS 324570-24-3)

- Molecular Formula : C₁₄H₁₆O₃

- Key Differences : Cyclopropane ring fused to the phenyl group.

- Applications: The rigid cyclopropane structure mimics double-bond geometry, making it valuable in antiviral drug development (e.g., Umifenovir analogs) .

Comparative Data Table

Research Findings and Implications

- Antibiotic Synthesis : Ethyl 2,4,5-trifluorobenzoylacetate’s role in Delafloxacin production underscores the importance of fluorine positioning in enhancing antibacterial activity .

- Structural Rigidity : Cyclopropane-containing analogs (e.g., CAS 324570-24-3) demonstrate improved binding affinity in antiviral targets due to conformational restriction .

Biological Activity

Ethyl 3-oxo-3-(2,4,6-trifluorophenyl)propanoate is a synthetic organic compound notable for its diverse biological activities and applications in pharmaceutical chemistry. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on various research findings.

- Molecular Formula : C₁₁H₉F₃O₃

- Molecular Weight : 246.18 g/mol

- IUPAC Name : this compound

- CAS Number : [Not specified in the search results]

The biological activity of this compound is attributed to its structural features, particularly the trifluorophenyl group. This group enhances the compound's binding affinity to various biological targets, including enzymes and receptors. The compound's mechanism can be summarized as follows:

- Enzyme Inhibition : The trifluorophenyl moiety increases the interaction with specific enzymes, leading to inhibition of their activity.

- Protein-Ligand Interactions : It modulates protein functions by binding to active sites or allosteric sites on proteins.

Antifungal and Anti-inflammatory Properties

This compound has been identified as a building block in the synthesis of antifungal agents and anti-inflammatory drugs. Its carbonyl group (C=O) plays a crucial role in these activities by participating in hydrogen bonding with biological macromolecules.

Studies and Findings

-

Research Applications :

- Used in drug discovery to explore novel drug candidates.

- Investigated for its potential in enzyme inhibition studies and protein-ligand interactions.

- Case Studies :

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| Ethyl 3-oxo-3-(2,4,5-trifluorophenyl)propanoate | C₁₁H₉F₂O₃ | Antifungal, anti-inflammatory |

| Ethyl 3-oxo-3-(2,3,4-trifluorophenyl)propanoate | C₁₁H₉F₃O₃ | Enzyme inhibition |

The unique positioning of the trifluorophenyl group in this compound may offer distinct advantages in terms of binding affinity and selectivity compared to other derivatives .

Synthesis and Industrial Applications

The synthesis of this compound typically involves reactions between ethyl acetoacetate and 2,4,6-trifluorobenzaldehyde under basic conditions. This compound is also utilized in industrial applications for producing specialty chemicals with unique properties .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for Ethyl 3-oxo-3-(2,4,6-trifluorophenyl)propanoate, and how can researchers optimize reaction conditions for higher yields?

- Answer : The compound is typically synthesized via Claisen condensation between ethyl trifluoropyruvate (or analogous fluorinated esters) and 2,4,6-trifluorophenylacetyl derivatives. Key steps include:

- Using triethylamine or DBU as a base to facilitate enolate formation .

- Solvent selection (e.g., THF or DMF) to enhance solubility of fluorinated intermediates .

- Purification via column chromatography or recrystallization to achieve >95% purity. Optimization involves adjusting molar ratios (e.g., 1:1.2 for ester:aryl precursor) and reaction temperatures (60–80°C) .

Q. What spectroscopic and analytical techniques are critical for characterizing this compound, and what spectral markers should researchers prioritize?

- Answer :

- ¹H/¹³C NMR : Look for the ester carbonyl signal at ~170 ppm (¹³C) and the β-keto proton at ~3.5 ppm (¹H). Fluorine substitution on the aryl ring causes distinct splitting patterns .

- IR Spectroscopy : Strong absorption bands at ~1740 cm⁻¹ (ester C=O) and ~1650 cm⁻¹ (β-keto group) .

- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ matching C₁₁H₉F₃O₃ (calc. 270.0473) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation of fine powders .

- Storage : Keep in airtight containers at 2–8°C, away from moisture and oxidizing agents, as fluorinated esters are prone to hydrolysis .

- Disposal : Follow EPA guidelines for halogenated waste (D-code D004) due to fluorine content .

Advanced Research Questions

Q. How can researchers address discrepancies in reported reaction yields (e.g., 49% vs. 87%) for this compound’s synthesis?

- Answer : Contradictions often arise from:

- Catalyst variability : Transition-metal catalysts (e.g., Pd/C) may improve yields but require rigorous moisture exclusion .

- Aryl precursor purity : Trace moisture in 2,4,6-trifluorophenylacetyl chloride can reduce enolate formation efficiency. Pre-drying reagents over molecular sieves is recommended .

- Reaction monitoring : Use TLC (hexane:EtOAc 4:1) to track intermediate formation and adjust reaction times .

Q. What computational approaches can predict the compound’s reactivity in nucleophilic acyl substitution reactions?

- Answer :

- DFT Calculations : Model the electrophilicity of the β-keto ester group using Gaussian or ORCA software. The electron-withdrawing trifluorophenyl group increases the carbonyl’s electrophilicity, favoring nucleophilic attack .

- MD Simulations : Study solvent effects (e.g., polar aprotic vs. protic) on transition-state stabilization .

Q. What environmental and toxicity considerations are critical when scaling up synthesis of fluorinated β-keto esters?

- Answer :

- Fluorine persistence : Fluorinated byproducts (e.g., trifluoroacetic acid) require neutralization before disposal to prevent groundwater contamination .

- Ecotoxicity assays : Use Daphnia magna or algae growth inhibition tests to assess biodegradability. Fluorinated compounds often exhibit low LD₅₀ but high bioaccumulation potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.